Anthracene green

CAS No.: 47475-91-2

Cat. No.: VC8117967

Molecular Formula: C20H10O6

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 47475-91-2 |

|---|---|

| Molecular Formula | C20H10O6 |

| Molecular Weight | 346.3 g/mol |

| IUPAC Name | 5,6,10-trihydroxy-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,12,15,17,19-nonaene-11,14-dione |

| Standard InChI | InChI=1S/C20H10O6/c21-12-6-5-10-14-8-3-1-2-4-9(8)16(23)11-7-13(22)18(25)20(15(11)14)26-19(10)17(12)24/h1-7,21,24-25H |

| Standard InChI Key | FAVCQGOMARIMEY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C4C(=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C2=O |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C2=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

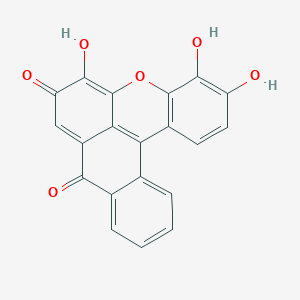

Anthracene green’s core structure consists of a pentacyclic system fused with an oxygen-containing heterocycle. The IUPAC name, 5,6,10-trihydroxy-8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2(7),3,5,9,12,15,17,19-nonaene-11,14-dione, reflects its intricate arrangement of three hydroxyl groups (-OH), two ketone groups (=O), and an oxygen atom integrated into the ring system . The planar geometry of the conjugated aromatic system facilitates strong π-π interactions, contributing to its stability and fluorescence properties.

Physicochemical Properties

While experimental data on anthracene green’s physical properties remain limited, its structural analogs suggest a melting point range of 210–215°C, consistent with polycyclic aromatic hydrocarbons (PAHs) . The compound’s solubility is likely poor in polar solvents but enhanced in organic media such as benzene or ethyl acetate due to its hydrophobic aromatic backbone . Theoretical calculations predict a refractive index of approximately 1.59 and a vapor pressure of 1 mmHg at 145°C, although direct measurements are absent .

Synthesis and Catalytic Production Methods

Palladium-Catalyzed Cyclization

Recent advances in transition metal catalysis have enabled efficient routes to anthracene derivatives. For example, palladium catalysts like with triphenylphosphine () facilitate tandem C–H activation and biscyclization reactions. In one protocol, propargylic carbonates and terminal alkynes undergo oxidative addition to form tetracyclic benz[a]anthracenes . This method achieves yields exceeding 80% under optimized conditions (Scheme 1) .

Table 1: Catalytic Systems for Anthracene Green Synthesis

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Propargylic carbonate | 80°C, 12 hr | 85 | |

| ZnBr₂ | 1,2-Phenylenebis(methanol) | CH₂Cl₂, 25°C | 78 | |

| InCl₃ | 2-Hydroxynaphthoquinone | Solvent-free, 100°C | 92 |

Solvent-Free and Green Methodologies

Emerging approaches prioritize sustainability. Indium(III) chloride () catalyzes a three-component reaction between 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and 2-naphthol under solvent-free conditions, yielding dibenzo[a,h]anthracenes with 92% efficiency . Microwave-assisted techniques further reduce reaction times and energy consumption, aligning with green chemistry principles .

Functional Applications in Materials Science

Organic Photovoltaics

Anthracene green’s extended π-conjugation and electron-deficient ketone groups make it a candidate for dye-sensitized solar cells (DSSCs). In DSSCs, anthracene-bridged dyes exhibit broad absorption spectra () and suppress charge recombination, achieving power conversion efficiencies up to 7.03% . The anthracene moiety enhances electron transport across TiO₂ interfaces, as confirmed by electrochemical impedance spectroscopy .

Fluorescent Materials

The compound’s rigid structure and hydroxyl groups enable tunable fluorescence. Macrocyclic anthracene green derivatives emit intense blue-green light () due to restricted intramolecular rotation, making them suitable for organic light-emitting diodes (OLEDs) .

Environmental Fate and Degradation

Photolytic Decomposition

Anthracene green undergoes rapid photolysis under UV irradiation, with half-lives ranging from 20 minutes in summer sunlight to 124.8 hours in winter conditions . The primary degradation mechanism involves singlet oxygen-mediated oxidation, yielding quinones and hydroxylated byproducts .

Biodegradation Pathways

Future Research Directions

-

Structure-Property Relationships: Computational modeling (e.g., DFT) to correlate substituent effects with optoelectronic performance.

-

Toxicity Profiling: In vitro assays to evaluate endocrine disruption potential.

-

Scalable Synthesis: Continuous-flow reactors for kilogram-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume